molecular formula C20H24ClN3OS B2460373 N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216545-54-8

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2460373
CAS RN: 1216545-54-8
M. Wt: 389.94
InChI Key: ZKSBHXRYSMLFNJ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3OS and its molecular weight is 389.94. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds, including those similar to N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, offer higher inhibition efficiencies and extra stability than previously reported inhibitors from the benzothiazole family. They can adsorb onto surfaces via both physical and chemical means, showcasing their potential in protecting metals against corrosion in industrial applications (Hu et al., 2016).

Synthesis of Anti-inflammatory Drugs

Research on thiazole and thiazoline derivatives has led to the synthesis of compounds with anti-inflammatory activity. These findings suggest that modifications to the benzothiazole nucleus, akin to those in N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, could result in new nonsteroidal anti-inflammatory drugs (NSAIDs) with potential therapeutic applications (Lynch et al., 2006).

Antimicrobial and Anticancer Activity

The synthesis and biological evaluation of thiazolopyrimidines and related structures have demonstrated significant antimicrobial and anticancer activities. These compounds, which share structural similarities with N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, highlight the potential for designing new therapeutic agents targeting cancer cells and bacterial infections (Palkar et al., 2017).

Synthesis of Heterocyclic Compounds

Compounds with a benzothiazole core have been utilized as building blocks for synthesizing a wide array of heterocyclic compounds. These synthesized molecules have applications ranging from the development of new materials to bioactive molecules with potential therapeutic uses, indicating the versatility of benzothiazole derivatives similar to N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride in chemical synthesis (Darweesh et al., 2016).

Molecular Docking Studies

The synthesis and evaluation of benzothiazole derivatives for their binding affinity towards specific biological targets have been supported by molecular docking studies. These studies offer insights into the molecular interactions that underlie the biological activities of compounds, guiding the design of molecules with enhanced efficacy and selectivity for their targets. This research avenue underscores the importance of computational methods in understanding and optimizing the activities of compounds like N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride in drug discovery (Tiwari et al., 2017).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS.ClH/c1-15-10-11-17-18(14-15)25-20(21-17)23(13-7-12-22(2)3)19(24)16-8-5-4-6-9-16;/h4-6,8-11,14H,7,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSBHXRYSMLFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

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